3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, a morpholine moiety, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) can be employed.
Attachment of the furan ring: This step may involve cross-coupling reactions, such as Suzuki or Heck coupling.
Incorporation of the morpholine moiety: This can be done through nucleophilic substitution reactions.
Addition of the trifluoromethyl group: Trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity. The morpholine moiety may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds to 3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:
3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.
5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the bromine atom.
3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.
The presence of the trifluoromethyl group in the compound of interest enhances its lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
Molecular Formula |
C18H17BrF3N5O3 |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
3-bromo-5-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H17BrF3N5O3/c19-14-15(17(28)23-3-4-26-5-8-29-9-6-26)25-27-13(18(20,21)22)10-11(24-16(14)27)12-2-1-7-30-12/h1-2,7,10H,3-6,8-9H2,(H,23,28) |
InChI Key |
ZQSQZCLDXLKLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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